![molecular formula C70H106N18O22S B063635 Myelin proteolipid protein (178-191) CAS No. 172228-98-7](/img/structure/B63635.png)
Myelin proteolipid protein (178-191)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myelin proteolipid protein (178-191), also known as PLP (178-191), is a peptide derived from the myelin proteolipid protein, which is a major component of the myelin sheath that surrounds nerve fibers in the central nervous system. PLP (178-191) has been found to have potential therapeutic applications in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system.
Mécanisme D'action
Myelin proteolipid protein (178-191) (178-191) works by modulating the immune response in the central nervous system. It has been shown to inhibit the activation of T cells, which are immune cells that play a key role in the destruction of the myelin sheath. This inhibition leads to a reduction in the inflammatory response and the prevention of further damage to the myelin sheath.
Biochemical and Physiological Effects:
Myelin proteolipid protein (178-191) (178-191) has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the immune response. It has also been shown to increase the production of anti-inflammatory cytokines, which help to reduce inflammation and promote tissue repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Myelin proteolipid protein (178-191) (178-191) is its specificity for the myelin sheath. This specificity allows for targeted therapy that can reduce the risk of side effects. However, one of the limitations of Myelin proteolipid protein (178-191) (178-191) is its short half-life, which requires frequent dosing to maintain therapeutic levels.
Orientations Futures
There are a number of future directions for research on Myelin proteolipid protein (178-191) (178-191). One area of research is the development of more stable analogs of Myelin proteolipid protein (178-191) (178-191) that can be administered less frequently. Another area of research is the investigation of the long-term effects of Myelin proteolipid protein (178-191) (178-191) on the immune system and the myelin sheath. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Myelin proteolipid protein (178-191) (178-191) in humans.
Méthodes De Synthèse
Myelin proteolipid protein (178-191) (178-191) can be synthesized using solid-phase peptide synthesis, a technique that involves the stepwise addition of amino acids to a growing peptide chain. The resulting peptide can then be purified using high-performance liquid chromatography (HPLC) to obtain a pure product.
Applications De Recherche Scientifique
Myelin proteolipid protein (178-191) (178-191) has been extensively studied for its potential therapeutic applications in the treatment of multiple sclerosis. Multiple sclerosis is characterized by the destruction of the myelin sheath, which leads to the impairment of nerve function. Myelin proteolipid protein (178-191) (178-191) has been shown to have immunomodulatory effects, which can help to prevent the destruction of the myelin sheath and reduce the severity of the disease.
Propriétés
Numéro CAS |
172228-98-7 |
---|---|
Nom du produit |
Myelin proteolipid protein (178-191) |
Formule moléculaire |
C70H106N18O22S |
Poids moléculaire |
1583.8 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C70H106N18O22S/c1-7-33(2)53(65(104)76-34(3)57(96)80-46(26-38-16-9-8-10-17-38)69(108)88-25-15-21-50(88)64(103)82-47(30-89)61(100)78-44(70(109)110)20-13-14-24-71)84-62(101)48(31-90)81-59(98)43(22-23-51(73)94)77-63(102)49(32-111)83-67(106)55(36(5)92)87-68(107)56(37(6)93)86-60(99)45(27-39-29-75-42-19-12-11-18-40(39)42)79-66(105)54(35(4)91)85-58(97)41(72)28-52(74)95/h8-12,16-19,29,33-37,41,43-50,53-56,75,89-93,111H,7,13-15,20-28,30-32,71-72H2,1-6H3,(H2,73,94)(H2,74,95)(H,76,104)(H,77,102)(H,78,100)(H,79,105)(H,80,96)(H,81,98)(H,82,103)(H,83,106)(H,84,101)(H,85,97)(H,86,99)(H,87,107)(H,109,110)/t33-,34-,35+,36+,37+,41-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-,55-,56-/m0/s1 |
Clé InChI |
HDNQVKZQJFISEX-XDGGPGCASA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)N |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N |
Autres numéros CAS |
172228-98-7 |
Séquence |
NTWTTCQSIAFPSK |
Synonymes |
myelin proteolipid protein (178-191) PLP 178-91 proteolipid protein 178-191 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.